molecular formula C14H12ClN B12951968 4-Chloro-1,3-dimethyl-9H-carbazole

4-Chloro-1,3-dimethyl-9H-carbazole

Cat. No.: B12951968
M. Wt: 229.70 g/mol
InChI Key: BUUCEPXROYBJOY-UHFFFAOYSA-N
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Description

4-Chloro-1,3-dimethyl-9H-carbazole is a derivative of carbazole, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-1,3-dimethyl-9H-carbazole typically involves the chlorination of 1,3-dimethylcarbazole. One common method is the reaction of 1,3-dimethylcarbazole with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane (CH₂Cl₂) at low temperatures to ensure selective chlorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1,3-dimethyl-9H-carbazole can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.

    Reduction: LiAlH₄ in dry ether, NaBH₄ in methanol.

    Substitution: Amines or thiols in polar solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbazole-3,6-dione, while nucleophilic substitution with an amine may produce 4-amino-1,3-dimethyl-9H-carbazole .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-1,3-dimethyl-9H-carbazole is unique due to the presence of both chlorine and methyl groups, which can enhance its reactivity and biological activity compared to other carbazole derivatives. The specific substitution pattern allows for targeted modifications and applications in various fields of research and industry .

Properties

Molecular Formula

C14H12ClN

Molecular Weight

229.70 g/mol

IUPAC Name

4-chloro-1,3-dimethyl-9H-carbazole

InChI

InChI=1S/C14H12ClN/c1-8-7-9(2)14-12(13(8)15)10-5-3-4-6-11(10)16-14/h3-7,16H,1-2H3

InChI Key

BUUCEPXROYBJOY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1NC3=CC=CC=C32)Cl)C

Origin of Product

United States

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